molecular formula C6H7NO B13452014 4-Aminophenol-15N

4-Aminophenol-15N

Cat. No.: B13452014
M. Wt: 110.12 g/mol
InChI Key: PLIKAWJENQZMHA-CDYZYAPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminophenol-15N can be synthesized through the nitration of phenol followed by reduction with iron. Alternatively, the partial hydrogenation of nitrobenzene can afford phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) . The nitrogen-15 isotope can be introduced during these synthetic steps to obtain the labeled compound.

Industrial Production Methods

Industrial production of 4-aminophenol typically involves the reduction of nitrobenzene using iron and hydrochloric acid. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Aminophenol-15N undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol:

    3-Aminophenol:

Uniqueness

4-Aminophenol-15N is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific studies. This makes it particularly valuable in research applications where detailed molecular insights are required .

Properties

Molecular Formula

C6H7NO

Molecular Weight

110.12 g/mol

IUPAC Name

4-(15N)azanylphenol

InChI

InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i7+1

InChI Key

PLIKAWJENQZMHA-CDYZYAPPSA-N

Isomeric SMILES

C1=CC(=CC=C1[15NH2])O

Canonical SMILES

C1=CC(=CC=C1N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.